Methyl 4-(piperidine-1-carbonyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(piperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-7-5-11(6-8-12)13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSRYDBLXGYLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276263 | |
| Record name | Methyl 4-(1-piperidinylcarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6757-32-0 | |
| Record name | Methyl 4-(1-piperidinylcarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6757-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1-piperidinylcarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Methyl 4-(piperidine-1-carbonyl)benzoate
Several synthetic routes have been established for the preparation of this compound, ranging from classical methods to more modern, efficiency-focused protocols.
A well-established and high-yielding method for the synthesis of this compound involves a two-step classical amidation procedure. nih.gov This pathway begins with the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation with piperidine (B6355638).
The process starts with 4-(methoxycarbonyl)benzoic acid, which is treated with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form the intermediate acyl chloride, methyl 4-(chlorocarbonyl)benzoate. nih.gov This intermediate is then reacted with piperidine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct, affording the desired product in excellent yield. nih.gov The reaction is typically conducted at room temperature, and the stoichiometry can be controlled to favor the reaction of piperidine with the more electrophilic acyl chloride group over the ester group. nih.gov
Table 1: Reaction Parameters for Classical Amidation
| Parameter | Value |
| Starting Material | 4-(methoxycarbonyl)benzoic acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) |
| Amine | Piperidine |
| Base | Triethylamine |
| Solvent | Chloroform |
| Temperature | Room Temperature |
| Yield | Excellent |
Palladium-catalyzed aminocarbonylation represents a powerful and versatile method for the formation of amides from aryl halides. nih.gov This approach can be adapted for the synthesis of this compound, typically starting from an aryl halide such as methyl 4-iodobenzoate.
In this reaction, a palladium(0) catalyst, often used in conjunction with a phosphine (B1218219) ligand, facilitates the insertion of carbon monoxide (CO) into the aryl-halide bond, forming a palladium-acyl complex. This complex then undergoes nucleophilic attack by piperidine to yield the final amide product. The reaction can be carried out under varying CO pressures, from atmospheric to high pressure, which can influence the chemoselectivity of the reaction. researchgate.net A common catalytic system for this transformation involves a palladium source like Herrmann's palladacycle combined with a preligand such as [(tBu)₃PH]BF₄. nih.gov
Table 2: Components of a Typical Palladium-Catalyzed Aminocarbonylation
| Component | Example | Role |
| Aryl Halide | Methyl 4-iodobenzoate | Substrate |
| Amine | Piperidine | Nucleophile |
| Catalyst Source | Herrmann's palladacycle | Palladium(0) precursor |
| Ligand | [(tBu)₃PH]BF₄ | Stabilizes the catalyst |
| Carbon Monoxide | CO gas or CO-releasing molecule | Carbonyl source |
| Base | Triethylamine or other tertiary amine | Neutralizes HX byproduct |
| Solvent | DMF or other polar aprotic solvent | Reaction medium |
To circumvent the often harsh conditions required for acyl chloride formation, a variety of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine.
For the synthesis of this compound, 4-(methoxycarbonyl)benzoic acid can be reacted directly with piperidine in the presence of a coupling reagent. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and aminium/uronium or phosphonium (B103445) salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comluxembourg-bio.com These reactions are typically run in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and often include a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. researchgate.net Reagents like HATU are known for their high efficiency, fast reaction times, and ability to suppress side reactions, making them suitable for challenging couplings. luxembourg-bio.com
Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. semanticscholar.org This technology can be applied to the synthesis of this compound to enhance the efficiency of the aforementioned methods.
For instance, the classical amidation reaction can be accelerated by performing the reaction of methyl 4-(chlorocarbonyl)benzoate with piperidine under microwave irradiation. mdpi.com Similarly, palladium-catalyzed aminocarbonylations can be performed using controlled microwave heating, which is particularly advantageous when using molybdenum hexacarbonyl (Mo(CO)₆) as a solid, non-gaseous source of carbon monoxide. nih.gov This approach simplifies the experimental setup for introducing a gaseous reactant in small-scale, high-speed synthesis protocols. nih.gov The direct amidation using coupling reagents can also benefit from microwave assistance, leading to rapid and high-yielding synthesis of the target amide. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Amidation
| Method | Conventional Time | Microwave Time |
| Classical Amidation | 0.5 - 2 hours | 3 - 10 minutes |
| Palladium-Catalyzed Aminocarbonylation | 4 - 24 hours | 10 - 60 minutes |
| Coupling Reagent-Mediated Amidation | 1 - 12 hours | 5 - 30 minutes |
Chemical Reactivity and Reaction Mechanisms of this compound
The reactivity of this compound is primarily centered around its two carbonyl groups. The ester functionality is susceptible to hydrolysis under both acidic and basic conditions.
The hydrolysis of the methyl ester group in this compound yields 4-(piperidine-1-carbonyl)benzoic acid and methanol (B129727). This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the ester is a reversible process. chemguide.co.uk The reaction is typically carried out by heating the ester in an excess of water with a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The mechanism involves several steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. brainly.combrainly.com
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. brainly.combrainly.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (methanol). brainly.com
Elimination of the leaving group: The tetrahedral intermediate collapses, expelling methanol and reforming the carbonyl group. brainly.com
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. brainly.com
To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction and is the more common method for ester hydrolysis. chemguide.co.uk The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The mechanism proceeds as follows:
Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion (a good leaving group) and forming the carboxylic acid.
Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step forms a carboxylate salt and methanol, driving the reaction to completion. quora.com
To isolate the carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete to protonate the carboxylate salt. chemguide.co.uk Studies on methyl benzoates have shown that hydrolysis can be efficiently carried out in slightly alkaline water (e.g., 2% KOH) at high temperatures (200-300 °C), achieving quantitative saponification in as little as 30 minutes.
Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive method for establishing the molecular structure of a crystalline solid. For Methyl 4-(piperidine-1-carbonyl)benzoate (C₁₄H₁₇NO₃), this technique has offered unambiguous insights into its atomic arrangement and stereochemistry. The compound crystallizes in the triclinic system with the space group P1̅. nih.gov
Determination of Bond Lengths and Angles
The X-ray diffraction analysis facilitated the precise measurement of bond lengths and angles within the molecule. These parameters are reported to be in agreement with standard literature values for similar chemical fragments. nih.gov Key bond lengths and angles are detailed in the tables below, providing a quantitative description of the molecular geometry.
Selected Bond Lengths for this compound
| Atoms | Length (Å) |
|---|---|
| O1—C6 | 1.230 (2) |
| O2—C13 | 1.201 (2) |
| O3—C13 | 1.341 (2) |
| O3—C14 | 1.450 (2) |
| N1—C6 | 1.353 (2) |
| N1—C1 | 1.480 (2) |
| N1—C5 | 1.482 (2) |
| C6—C7 | 1.503 (2) |
| C7—C12 | 1.391 (2) |
Data sourced from Acta Crystallographica Section E, 2010. nih.gov
Selected Bond Angles for this compound
| Atoms | Angle (°) |
|---|---|
| C13—O3—C14 | 115.89 (11) |
| C6—N1—C1 | 117.89 (12) |
| C6—N1—C5 | 123.63 (12) |
| C1—N1—C5 | 117.84 (12) |
| O1—C6—N1 | 121.28 (14) |
| O1—C6—C7 | 121.03 (14) |
| N1—C6—C7 | 117.69 (12) |
| O2—C13—O3 | 124.16 (15) |
| O2—C13—C10 | 125.40 (15) |
Data sourced from Acta Crystallographica Section E, 2010. nih.gov
Analysis of Planarity and Torsional Angles of Aromatic and Ester Moieties
The study of torsional angles reveals the spatial relationship between different parts of the molecule. In this compound, the aromatic ring and the ester group are nearly coplanar, which facilitates electronic conjugation. nih.gov However, the amide carbonyl group is significantly twisted out of the plane of the benzene (B151609) ring. nih.gov This twisting is quantified by the relevant torsional angles.
Key Torsional Angles
| Atoms | Angle (°) |
|---|---|
| C9—C10—C13—O3 | -171.21 (12) |
| C10—C13—O3—C14 | 175.10 (11) |
Data sourced from Acta Crystallographica Section E, 2010. nih.gov
Elucidation of Piperidine (B6355638) Ring Conformation
The conformation of the six-membered piperidine ring is a critical structural feature. Interestingly, the scientific literature presents conflicting descriptions for this compound. The abstract of the primary crystallographic study states that the piperidine ring adopts a chair conformation. nih.gov In contrast, the main body of the same publication describes it as having the more energetically favored boat conformation. nih.gov The chair form is typically the most stable conformation for unsubstituted piperidine, but intramolecular forces in derivatives can favor other arrangements like the boat or twist-boat forms. This discrepancy in the reporting highlights a point of ambiguity in the structural analysis.
Characterization of Intramolecular Interactions Stabilizing Molecular Conformation
The specific conformation of the molecule is stabilized by an intramolecular interaction. A C—H···O hydrogen bond is observed between a hydrogen atom on the piperidine ring (at position C5) and the oxygen atom of the amide carbonyl group. nih.gov This interaction helps to lock the relative orientation of the piperidine and benzoyl moieties.
Intramolecular Interaction Parameters
| Interaction | Distance C···O (Å) |
|---|
Data sourced from Acta Crystallographica Section E, 2010. nih.gov
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information about the molecule's structure and electronic environment. The key spectral data for this compound are summarized below.
Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the functional groups present. Strong bands at 1724 cm⁻¹ and 1680 cm⁻¹ correspond to the stretching vibrations (ν) of the ester and amide carbonyl groups, respectively. nih.gov Other significant peaks appear at 1436, 1276, and 1114 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum (in CDCl₃) displays signals corresponding to the different types of protons. The methyl ester protons appear as a sharp singlet at 3.95 ppm. nih.gov Protons on the piperidine ring produce multiplets between 1.27 and 3.74 ppm. nih.gov The aromatic protons appear as two doublets at 7.47 ppm and 8.09 ppm, characteristic of a 1,4-disubstituted benzene ring. nih.gov
¹³C NMR : The carbon NMR spectrum (in CDCl₃) shows distinct signals for each carbon atom. The piperidine carbons resonate in the range of 24.5-52.6 ppm. nih.gov The aromatic carbons appear between 126.7 and 140.9 ppm. nih.gov The ester and amide carbonyl carbons are observed at 166.4 ppm and 169.2 ppm, respectively. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the carbon and proton frameworks. For Methyl 4-(piperidine-1-carbonyl)benzoate, both ¹H and ¹³C NMR spectra have been recorded to characterize its unique chemical environments.
The ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃), reveals several distinct signals that correspond to the different types of protons present in the molecule. nih.gov The piperidine ring exhibits broad multiplets for its methylene protons. Specifically, signals appear at δ 1.27 ppm and δ 1.70 ppm, which are assigned to the protons at the C3, C4, and C5 positions of the piperidine ring. nih.gov The methylene protons adjacent to the nitrogen atom (C2 and C6) are observed as multiplets around δ 3.33 ppm and δ 3.74 ppm. nih.gov A sharp singlet at δ 3.95 ppm is characteristic of the three protons of the methyl ester group (-OCH₃). nih.gov In the aromatic region, two doublets are present at δ 7.47 ppm and δ 8.09 ppm, corresponding to the protons on the benzene ring. nih.gov
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the compound. The three distinct carbon atoms of the piperidine ring appear at δ 24.5, 25.6, and 26.5 ppm. The carbons of the piperidine ring bonded to the nitrogen atom are found further downfield at δ 42.2 and 51.2 ppm. nih.gov The methyl carbon of the ester group gives a signal at δ 52.6 ppm. nih.gov The aromatic carbons are observed at δ 126.7, 129.8, 130.8, and 140.9 ppm. Two signals in the low-field region at δ 166.4 ppm and δ 169.2 ppm are assigned to the carbonyl carbons of the ester and amide groups, respectively. nih.gov
Table 1: ¹H NMR Spectral Data for Methyl 4-(piperidine-1-carbonyl)benzoate nih.gov
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 1.27 | m | 2H | Piperidine (C4-H) |
| 1.70 | m | 4H | Piperidine (C3-H, C5-H) |
| 3.33 | m | 2H | Piperidine (C2-H, C6-H) |
| 3.74 | m | 2H | Piperidine (C2-H, C6-H) |
| 3.95 | s | 3H | -OCH₃ |
| 7.47 | d | 2H | Aromatic |
Table 2: ¹³C NMR Spectral Data for Methyl 4-(piperidine-1-carbonyl)benzoate nih.gov
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 24.5 | Piperidine (C4) |
| 25.6 | Piperidine (C3/C5) |
| 26.5 | Piperidine (C3/C5) |
| 42.2 | Piperidine (C2/C6) |
| 51.2 | Piperidine (C2/C6) |
| 52.6 | -OCH₃ |
| 126.7 | Aromatic CH |
| 129.8 | Aromatic CH |
| 130.8 | Aromatic C |
| 140.9 | Aromatic C |
| 166.4 | Ester C=O |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Methyl 4-(piperidine-1-carbonyl)benzoate, typically measured using a potassium bromide (KBr) pellet, shows several characteristic absorption bands that confirm its structure. nih.gov
A strong absorption band observed at 1724 cm⁻¹ is attributed to the carbonyl (C=O) stretching vibration of the ester group. nih.gov Another significant band appears at 1680 cm⁻¹, which is assigned to the carbonyl stretching of the amide functional group. nih.gov The difference in wavenumber between these two carbonyl groups is expected due to the different electronic environments of the ester and amide moieties. The presence of bands at 1436 cm⁻¹ corresponds to C-H bending vibrations. nih.gov Furthermore, strong bands in the fingerprint region, specifically at 1276 cm⁻¹ and 1114 cm⁻¹, are typical for the C-O stretching vibrations of the ester group. nih.gov
Table 3: IR Spectral Data for Methyl 4-(piperidine-1-carbonyl)benzoate nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 1724 | Ester C=O Stretch |
| 1680 | Amide C=O Stretch |
| 1436 | C-H Bending |
| 1276 | C-O Stretch |
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with high accuracy, thereby allowing for the determination of its elemental composition. The molecular formula of Methyl 4-(piperidine-1-carbonyl)benzoate is C₁₄H₁₇NO₃. nih.govnih.gov
While detailed fragmentation data for this specific compound is not extensively reported in the reviewed literature, HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of the compound. In many mass spectrometry techniques, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed as the dominant ion. mdpi.com This would allow for the precise confirmation of the molecular formula C₁₄H₁₇NO₃. Further fragmentation would likely involve cleavage at the amide and ester linkages, yielding fragments that could be used to piece together the molecular structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chloroform |
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mpg.de It provides a balance between accuracy and computational cost, making it suitable for molecules of this size. nih.govrsc.org For Methyl 4-(piperidine-1-carbonyl)benzoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry. researchgate.netresearchgate.net
The starting point for these calculations is often an experimentally determined crystal structure, which provides precise bond lengths and angles. nih.gov DFT optimization refines this geometry to find the lowest energy conformation in a vacuum or a simulated solvent environment. These calculations yield key energetic data, including the total energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's thermodynamic stability.
Table 1: Comparison of Selected Experimental and Hypothetical DFT-Calculated Geometric Parameters for this compound This table presents experimental data alongside representative values that would be expected from a DFT calculation to illustrate the method's predictive accuracy.
| Parameter | Bond/Angle | Experimental Value (from Crystal Structure) nih.gov | Illustrative Calculated Value (DFT/B3LYP) |
|---|---|---|---|
| Bond Length (Å) | C=O (amide) | 1.229 Å | 1.235 Å |
| C-N (amide) | 1.355 Å | 1.360 Å | |
| C=O (ester) | 1.207 Å | 1.211 Å | |
| C-O (ester) | 1.353 Å | 1.358 Å | |
| Dihedral Angle (°) | C12–C7–C6–O1 | 122.57° | 123.10° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and shapes of these orbitals are critical for determining a molecule's chemical reactivity and electronic properties. researchgate.net
The HOMO acts as the electron-donating orbital. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the piperidine (B6355638) ring and the oxygen atoms of the carbonyl groups. Its energy level (EHOMO) is related to the ionization potential. libretexts.org
The LUMO acts as the electron-accepting orbital. The LUMO is likely distributed over the π-system of the benzoate (B1203000) ring, which can accept electron density. youtube.com Its energy level (ELUMO) is related to the electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability. irjweb.com A larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Indices for this compound Values are hypothetical but representative for a molecule of this type, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |
Evaluation of Global Electrophilicity and Nucleophilicity Indices
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electrophilic (electron-accepting) and nucleophilic (electron-donating) nature. irjweb.commdpi.com These indices provide a quantitative measure of chemical reactivity. researchgate.net
Key global reactivity indices include:
Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -½(EHOMO + ELUMO). mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = ½(ELUMO - EHOMO). mdpi.com Hard molecules have a large HOMO-LUMO gap. mdpi.com
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η, where μ (chemical potential) is approximately -χ. mdpi.com
These parameters are invaluable for predicting how the molecule will behave in chemical reactions.
Molecular Docking Simulations and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for predicting ligand-target interactions. scienceopen.com
Prediction of Binding Modes with Biological Macromolecules
In a molecular docking simulation, this compound would be treated as the ligand, and its potential binding modes within the active site of a target macromolecule are explored. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket.
A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. mdpi.com A lower (more negative) binding energy suggests a more stable and favorable interaction. mdpi.com The results can identify the most likely binding conformation and predict whether the compound might act as an inhibitor or modulator of the target protein. researchgate.net
Table 3: Illustrative Molecular Docking Results for this compound with Potential Biological Targets This table shows hypothetical binding affinities to demonstrate the output of a typical molecular docking study.
| Target Protein Class | Example PDB ID | Binding Affinity (kcal/mol) | Predicted Binding Location |
|---|---|---|---|
| Kinase | 1SA0 | -7.8 | ATP-binding pocket |
| Protease | 1SME | -7.2 | Catalytic active site |
| Lipase | 1LPB | -6.9 | Substrate-binding channel |
Characterization of Specific Non-Covalent Interactions (Hydrogen Bonds, Hydrophobic Contacts)
Once the optimal binding pose is identified, a detailed analysis of the non-covalent interactions stabilizing the ligand-receptor complex is performed. nih.govresearchgate.net These interactions are crucial for binding specificity and affinity. researchgate.net For this compound, key interactions would include:
Hydrogen Bonds: The oxygen atoms of the amide and ester carbonyl groups are potent hydrogen bond acceptors. They can form strong hydrogen bonds with donor residues in the protein's active site, such as the backbone N-H of amino acids like Glycine or the side chains of Serine, Threonine, or Asparagine. mdpi.com
Hydrophobic Contacts: The aromatic benzoate ring and the aliphatic piperidine ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, Isoleucine, and Phenylalanine. mdpi.comresearchgate.net These interactions are critical for anchoring the ligand within the binding pocket. researchgate.net
Pi-Alkyl Interactions: The π-system of the benzene (B151609) ring can interact favorably with the alkyl side chains of nearby amino acids, further stabilizing the complex. mdpi.com
Visualizing these interactions provides a clear picture of the molecular basis for binding and can guide the design of new analogues with improved potency and selectivity. mdpi.com
Table 4: Potential Non-Covalent Interactions in a Hypothetical Ligand-Receptor Complex
| Ligand Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Amide Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Ser, Thr, Gly, Asn |
| Ester Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Lys, Arg, His |
| Benzene Ring | Hydrophobic, π-Alkyl | Leu, Val, Phe, Ala |
| Piperidine Ring | Hydrophobic, van der Waals | Ile, Pro, Met |
Conformational Analysis through Computational Modeling
The spatial arrangement of atoms and functional groups in this compound dictates its physicochemical properties and interactions. While detailed computational modeling studies specifically focused on this molecule are not extensively available in the public domain, the experimentally determined solid-state conformation via X-ray crystallography provides a crucial benchmark for any theoretical analysis. This experimental data serves as the basis for understanding the molecule's preferred three-dimensional structure.
Crystallographic studies reveal that the piperidine ring of this compound adopts a chair conformation. nih.gov This is the most energetically favorable conformation for a six-membered saturated ring like piperidine, as it minimizes both angle strain and torsional strain.
The orientation of the substituents on the central benzoyl core is also a key feature of the molecule's conformation. The aromatic ring and the ester group are nearly coplanar, which suggests a degree of electronic conjugation between these two moieties. nih.gov However, the piperidine-1-carbonyl group is significantly twisted out of the plane of the benzene ring. nih.gov This twisting is likely a result of steric hindrance between the piperidine ring and the aromatic system.
An important intramolecular interaction that stabilizes the observed conformation is a C—H···O hydrogen bond between a hydrogen atom on the piperidine ring and the oxygen atom of the carbonyl group attached to the same ring. nih.gov This interaction contributes to locking the molecule into its specific conformation.
The key dihedral angles, which define the three-dimensional relationship between different parts of the molecule, have been determined from the crystal structure. These angles provide a quantitative description of the molecule's conformation.
Table 1: Selected Dihedral Angles for this compound nih.gov
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C12 | C7 | C6 | O1 | 122.57 |
| C9 | C10 | C13 | O3 | -171.21 |
| C10 | C13 | O3 | C14 | 175.10 |
These experimentally determined parameters are foundational for any computational investigation. Theoretical methods, such as Density Functional Theory (DFT) or molecular mechanics, would aim to reproduce these values. By calculating the relative energies of different possible conformations (e.g., chair vs. boat for the piperidine ring, or different rotational angles of the carbonyl group), computational models can predict the lowest energy (most stable) conformation. The close agreement between a computationally predicted structure and the X-ray crystal structure would validate the accuracy of the chosen theoretical model and level of theory. Such validated models could then be used to explore the molecule's dynamic behavior in different environments, such as in solution, where it may exhibit more conformational flexibility than in the solid state.
Structure Activity Relationship Sar Studies and Analog Development
Design and Synthesis of Structurally Modified Analogs of Methyl 4-(piperidine-1-carbonyl)benzoate
The design of analogs of this compound typically involves a strategy of scaffold morphing and functional group modification to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The synthesis of these analogs often starts from commercially available or readily prepared building blocks. For instance, derivatives can be synthesized by coupling a substituted benzoic acid with a modified piperidine (B6355638) ring.
Common synthetic routes involve the activation of the carboxylic acid of the benzoate (B1203000) moiety, for example, by converting it to an acid chloride or using coupling agents, followed by reaction with the desired piperidine derivative. acs.org Diversity-oriented synthesis approaches have also been employed to generate libraries of analogs for high-throughput screening. nih.gov This allows for the exploration of a wide range of structural modifications in an efficient manner.
Systemic Modification of the Benzoate Substructure and its Impact on Biological Activity
The benzoate substructure of this compound is a key area for modification in SAR studies. Alterations to the substitution pattern on the phenyl ring can significantly influence the compound's interaction with its biological target. For example, in the context of tyrosinase inhibitors, it has been observed that cinnamoyl compounds are generally slightly less potent than their corresponding benzoyl analogs. nih.gov
In the development of serotonin (B10506) receptor agonists, modifications to the benzoyl portion of related molecules have been shown to affect binding affinity. For instance, the conversion of a carbonyl group on the benzoyl part to a hydroxyl or sulfoxide (B87167) group retained binding affinity for the 5-HT4 receptor, although the in vivo effect was reduced. nih.gov The nature and position of substituents on the benzamide (B126) aromatic ring are also critical for affinity to dopamine (B1211576) D2 and D3 receptors in related series of compounds. researchgate.net
| Modification on Benzoate Ring | Observed Impact on Biological Activity | Target | Reference Compound Series |
|---|---|---|---|
| Replacement of benzoyl with cinnamoyl | Slightly decreased potency | Tyrosinase | Benzoyl/cinnamoyl piperazine (B1678402)/piperidine amides |
| Conversion of carbonyl to hydroxyl or sulfoxide | Retained binding affinity, reduced in vivo effect | 5-HT4 Receptor | 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides |
| Varied aromatic substitutions | Modulated affinity for D2 and D3 receptors | Dopamine D2/D3 Receptors | N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamides |
Structural Variation of the Piperidine Ring and its Substituents in Chemical Biology Context
The piperidine ring and its substituents are crucial determinants of the pharmacological properties of this compound analogs. Modifications at this position can influence ligand binding, selectivity, and pharmacokinetic parameters. For instance, in the development of antiviral agents, piperidine-substituted purines have shown potent activity against HIV and influenza A/H1N1. nih.gov The nature of the substituent on the piperidine nitrogen is critical, with aryl substitutions being a common feature in these active compounds.
Furthermore, the introduction of different substituents on the piperidine ring has been explored in the context of anti-influenza activity. nih.govresearchgate.net Studies on nucleozin (B1677030) analogs, which contain a piperazine ring (a close analog of piperidine), have shown that modifications to this ring system can significantly affect antiviral activity, highlighting the importance of the ring's conformation and the nature of its substituents. researchgate.netnih.gov
| Piperidine Ring Modification | Observed Impact on Biological Activity | Biological Target/Activity | Compound Series |
|---|---|---|---|
| Substitution with a purine (B94841) moiety | Potent antiviral activity | HIV and Influenza A/H1N1 | Piperidine-substituted purines |
| Introduction of various N-substituents | Modulated anti-influenza activity | Influenza A/H1N1 virus | N-substituted piperidine derivatives |
| Conformational restriction (e.g., in piperazine analogs) | Loss of antiviral activity with increased flexibility | Influenza virus | Nucleozin analogs |
Mechanistic Interpretations of SAR Data in Ligand-Target Interactions
The data gathered from SAR studies provide valuable insights into how analogs of this compound interact with their biological targets at a molecular level.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a key target for antitubercular drugs. researchgate.netacs.org While direct SAR studies on this compound as a DprE1 inhibitor are not extensively documented, related benzothiazinone (BTZ) analogs provide insights. plos.org For many DprE1 inhibitors, a key interaction involves the formation of a covalent bond with a cysteine residue in the active site of the enzyme. researchgate.net The SAR of these compounds often revolves around optimizing the electrophilicity of the "warhead" that forms the covalent bond and the non-covalent interactions of the rest of the molecule that position it correctly within the active site. researchgate.net For non-covalent inhibitors, SAR studies focus on maximizing hydrophobic and hydrogen bonding interactions. nih.gov
The benzoylpiperidine scaffold is a privileged structure in the design of ligands for serotonin receptors. nih.gov For the 5-HT1F receptor, a target for migraine treatment, specific substitutions on both the benzoyl and piperidine moieties are crucial for high affinity and selectivity. For example, the compound 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide is a potent 5-HT1F receptor agonist. google.com The trifluorinated phenyl ring and the N-methylpiperidine group are key features for its activity. The nitrogen of the piperidine ring is often protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the receptor binding pocket.
The mechanism by which piperidine-containing compounds inhibit viral replication can vary depending on the virus and the specific structure of the compound. For influenza viruses, some small molecules are known to interfere with the viral nucleoprotein, preventing the formation of functional ribonucleoprotein complexes that are essential for viral replication. researchgate.netnih.gov SAR studies in this area aim to optimize the interactions with the target viral protein. For instance, in a series of piperidine-substituted purines, specific substitutions on the aryl group attached to the piperidine nitrogen were found to be critical for potent anti-HIV and anti-influenza activity, suggesting these groups are involved in key binding interactions with the viral target. nih.gov
Scaffold Hopping Strategies for Novel Chemical Entity Discovery
Scaffold hopping is a crucial strategy in modern medicinal chemistry aimed at identifying novel molecular architectures (scaffolds) that can mimic the biological activity of a known active compound. uniroma1.it This approach involves modifying the central core of a molecule to generate new chemical entities that retain the essential pharmacophoric features required for target binding but possess a different structural backbone. bhsai.orgnih.gov The goal is to discover compounds with improved properties such as enhanced potency, better selectivity, favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property positions. uniroma1.it For a molecule like this compound, scaffold hopping can be systematically applied by considering bioisosteric replacements for its three main structural components: the piperidine ring, the central amide linker, and the methyl benzoate group.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a foundational principle of scaffold hopping. mdpi.com These replacements can be classical (e.g., swapping atoms of similar size and valency) or non-classical (e.g., replacing a functional group with another that has similar steric and electronic properties but a different atomic composition). nih.gov
Piperidine Ring Replacements
The piperidine ring is one of the most common cyclic scaffolds found in drug molecules. cambridgemedchemconsulting.com However, it can be a site of metabolic attack, often at the carbon atoms adjacent to the nitrogen. cambridgemedchemconsulting.com Scaffold hopping strategies can replace the piperidine ring with other cyclic systems to enhance metabolic stability, alter basicity (pKa), or explore new interactions with the target protein. cambridgemedchemconsulting.com
Key bioisosteric replacements for the piperidine scaffold include:
Morpholine: Introducing an oxygen atom into the ring increases polarity and can reduce metabolism at the adjacent carbons, though it also lowers the pKa of the nitrogen. cambridgemedchemconsulting.com
Azaspiro[3.3]heptane: This spirocyclic system has been validated as a piperidine bioisostere. enamine.net Its rigid, three-dimensional structure allows for the exploration of different substituent vectors not accessible from a simple piperidine ring. cambridgemedchemconsulting.com
Other Saturated Heterocycles: Rings such as pyrrolidine (B122466) and azetidine (B1206935) can be used to alter the size and conformation of the cyclic amine portion of the molecule. nih.gov
| Original Scaffold | Replacement Scaffold | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| Piperidine | Morpholine | Increase polarity, reduce metabolism adjacent to nitrogen. cambridgemedchemconsulting.com | Improved metabolic stability, lower pKa, altered solubility. |
| Piperidine | Azaspiro[3.3]heptane | Explore novel 3D space and substituent vectors. cambridgemedchemconsulting.comenamine.net | Access to new chemical space, potential for improved binding affinity. |
| Piperidine | Pyrrolidine | Reduce ring size, alter conformational flexibility. nih.gov | Changes in binding geometry and physicochemical properties. |
Amide Bond Bioisosteres
The amide bond is a critical linker in this compound, but it can be susceptible to enzymatic hydrolysis. Replacing the amide bond with a bioisostere can significantly improve metabolic stability while preserving the key hydrogen bonding interactions and geometry of the parent molecule. nih.gov
Common amide bond bioisosteres include:
Urea and Sulfonamide: These groups maintain hydrogen bond donor and acceptor capabilities similar to the amide bond. mdpi.com
Heterocycles (Triazoles, Oxadiazoles, Tetrazoles): These five-membered rings are recognized as non-classical bioisosteres of the amide group. mdpi.comnih.gov They are planar, maintain similar hydrogen bond acceptor/donor distributions, and are generally more resistant to hydrolysis. mdpi.comnih.gov For example, 1,2,4-oxadiazoles have been successfully used to replace amide bonds in dipeptidyl peptidase-4 (DPP-4) inhibitors, leading to improved metabolic stability. nih.gov
| Original Linker | Bioisosteric Replacement | Key Features | Primary Advantage |
|---|---|---|---|
| Amide | Urea | Conserves H-bond donor/acceptor pattern. mdpi.com | Maintains key interactions, can increase distance between moieties. |
| Amide | Sulfonamide | Maintains H-bond donor/acceptor capabilities. mdpi.com | Increased metabolic stability. |
| Amide | 1,2,3-Triazole | Planar geometry, preserves H-bond acceptor/donor features. mdpi.com | Enhanced resistance to hydrolysis. |
| Amide | 1,2,4-Oxadiazole | Planar geometry, mimics amide electronics. nih.gov | Improved metabolic stability in vitro. nih.gov |
| Amide | Tetrazole | Acts as a cis-amide isostere, reduces rotatable bonds. nih.gov | Increased rigidity and metabolic stability. |
Phenyl Ring Replacements
The phenyl ring of the benzoate group is another common site for oxidative metabolism by cytochrome P450 enzymes. nih.govrsc.org A prevalent scaffold hopping strategy is to replace the phenyl ring with a more electron-deficient aromatic heterocycle, such as pyridine (B92270) or pyrimidine. nih.gov This modification often increases resistance to oxidation. For instance, replacing a phenyl group with a pyridyl or pyrimidyl ring has been shown to enhance metabolic stability in human liver microsomes. nih.gov This approach can also be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity and solubility.
| Original Scaffold | Replacement Scaffold | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| Phenyl | Pyridyl | Increase metabolic stability by introducing an electron-deficient ring. nih.gov | Reduced oxidative metabolism, altered lipophilicity. |
| Phenyl | Pyrimidyl | Further increase metabolic stability compared to phenyl. nih.gov | Improved metabolic half-life, potential for new interactions. |
By systematically applying these scaffold hopping strategies to the different components of this compound, medicinal chemists can generate a diverse library of novel analogs. This exploration of new chemical space is fundamental to the discovery of next-generation compounds with superior drug-like properties. nih.gov
Role in Chemical Biology and Mechanistic Investigations
Application of Methyl 4-(piperidine-1-carbonyl)benzoate as a Chemical Probe for Target Identification
While there are no specific documented instances of this compound itself being used as a chemical probe, its structure is amenable to modifications that would allow it to function in such a capacity. The primary technique for using small molecules to identify their protein targets in a complex biological system is Photoaffinity Labeling (PAL). rsc.orgescholarship.org
A chemical probe based on this compound would be synthetically modified to include two key features: a photoreactive group and a reporter tag. scispace.comresearchgate.net
Photoreactive Group: This is a small chemical moiety that is inert until activated by UV light. Upon irradiation, it forms a highly reactive intermediate (like a carbene or nitrene) that can form a covalent bond with any nearby amino acid residue of a protein it is bound to. nih.gov Common photoreactive groups include diazirines, benzophenones, and aryl azides. escholarship.org
Reporter Tag: This tag allows for the detection and isolation of the probe-protein complex after covalent cross-linking. A commonly used tag is biotin, due to its high-affinity interaction with streptavidin, which can be used for enrichment. Alternatively, a terminal alkyne or azide (B81097) can be incorporated for use in "click chemistry" reactions to attach a reporter molecule. nih.gov
The general workflow for using such a probe to identify protein targets is outlined below.
| Step | Description | Purpose |
| 1. Probe Design & Synthesis | A photoreactive group and a reporter tag are chemically added to the parent molecule (e.g., a derivative of this compound). | To create a tool that can covalently link to and report on binding interactions. |
| 2. Incubation with Biological Sample | The probe is introduced to live cells, cell lysates, or tissue samples, where it binds non-covalently to its target protein(s). nih.gov | To allow the probe to find and interact with its biological targets. |
| 3. UV Irradiation | The sample is exposed to UV light of a specific wavelength to activate the photoreactive group. | To trigger the formation of a covalent bond between the probe and the target protein, permanently "labeling" it. scispace.com |
| 4. Lysis and Enrichment | The cells are lysed, and the reporter tag is used to isolate the probe-protein complexes. For example, biotin-tagged complexes are captured on streptavidin-coated beads. nih.gov | To separate the labeled target proteins from all other proteins in the sample. |
| 5. Proteomic Analysis | The enriched proteins are identified using techniques like gel electrophoresis followed by mass spectrometry. scispace.com | To determine the identity of the proteins that the original small molecule binds to. |
This approach allows for the unbiased identification of protein targets in their native environment, providing crucial insights into the mechanism of action of bioactive small molecules. rsc.org
Enzymatic Biotransformation Mechanisms and Characterization
The chemical structure of this compound contains both an ester and an amide linkage, making it a potential substrate for hydrolytic and oxidative enzymes that play a central role in drug metabolism.
Human carboxylesterases (hCES) are primary enzymes responsible for the hydrolysis of ester-containing compounds. nih.gov This process typically converts the parent ester into a more polar carboxylic acid and an alcohol, facilitating its elimination from the body. ovid.com There are two major hCES enzymes, hCE1 and hCE2, which have distinct tissue distributions and substrate specificities. nih.gov hCE1 is highly expressed in the liver, whereas hCE2 is predominantly found in the small intestine. nih.gov
The hydrolysis of this compound would involve the cleavage of its methyl ester bond to yield 4-(piperidine-1-carbonyl)benzoic acid and methanol (B129727). Based on known substrate preferences, hCE1 typically hydrolyzes esters with a small alcohol group and a larger acyl group, which matches the structure of this compound. nih.gov
The catalytic mechanism of hCES involves a catalytic triad (B1167595) of amino acids (Ser-His-Asp/Glu) in the enzyme's active site. The reaction proceeds in two main steps:
Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester substrate, forming a tetrahedral intermediate. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol portion (methanol).
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, hydrolyzing the bond and releasing the carboxylic acid product, thereby regenerating the free enzyme. researchgate.net
While kinetic data for this compound is not available, data from structurally related compounds, such as the methyl ester of cocaine, can provide insight into the efficiency of such reactions.
Table of Kinetic Parameters for hCE-Mediated Hydrolysis of a Related Substrate Data presented for cocaine hydrolysis by hCE2, where the enzyme cleaves the benzoyl ester. hCE1 is known to hydrolyze the methyl ester of cocaine.
| Substrate | Enzyme | Km (µM) | Vmax (pmol·min-1) |
| Cocaine | hiCE (CES2) | 202 | 589 |
| Source: Data from biochemical analysis of carboxylesterase-mediated hydrolysis of cocaine. nih.gov |
The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. nih.gov These enzymes catalyze a variety of oxidative reactions. For compounds containing a piperidine (B6355638) ring, CYP-mediated metabolism can occur at several positions. acs.org
Potential oxidative metabolic pathways for this compound include:
Piperidine Ring Hydroxylation: Oxidation can occur at the carbon atoms of the piperidine ring, typically at positions 3 or 4, to form hydroxylated metabolites.
N-Dealkylation: While the piperidine nitrogen is part of an amide, oxidation at the carbon atoms adjacent to the nitrogen can lead to ring opening or other transformations. rsc.org
Oxidation to Lactam: Oxidation at the carbon alpha to the amide nitrogen can lead to the formation of a lactam (a cyclic amide). nih.gov
Studies on various piperidine-containing drugs have identified several CYP isoforms responsible for their metabolism. CYP3A4 is a major enzyme involved in the metabolism of many such compounds. nih.gov Other isoforms, including CYP2D6 and CYP1A2, have also been shown to play significant roles depending on the specific structure of the substrate. researchgate.net For instance, in the metabolism of thioridazine, which contains a piperidine ring, CYP1A2 and CYP3A4 are responsible for N-demethylation, while CYP2D6 catalyzes sulfoxidation. researchgate.net The metabolism of piperidine-containing compounds can also proceed via the formation of an iminium intermediate, which is then further oxidized. nih.gov
Table of Major CYP Isoforms Involved in the Metabolism of Piperidine-Containing Drugs
| Drug Class/Example | Major CYP Isoforms Involved | Common Metabolic Pathways |
| 4-Aminopiperidines | CYP3A4, CYP2D6 | N-dealkylation |
| Thioridazine | CYP1A2, CYP3A4, CYP2D6 | N-demethylation, Sulfoxidation |
| N-benzylpiperidine | Cytochrome P-450 | β-oxo formation via iminium intermediate |
| Source: Data from studies on the metabolism of various piperidine-containing drugs. nih.govresearchgate.netnih.gov |
Kinetic and Mechanistic Studies of Related Organic Reactions Catalyzed by the Compound or its Derivatives
The piperidine moiety within this compound is a well-known structural feature in organocatalysis. Piperidine itself is a classic secondary amine catalyst used to promote a variety of organic reactions, most notably the Knoevenagel condensation. ijnrd.orgwikipedia.org
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group). Piperidine catalyzes this reaction by participating in a multi-step mechanism. nih.gov
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation (Benzaldehyde and Acetylacetone)
| Step | Description | Intermediates/Transition States |
| 1. Iminium Ion Formation | Piperidine reacts with the aldehyde (benzaldehyde) to form a carbinolamine intermediate, which then eliminates water to form a highly electrophilic iminium ion. This step has been identified as the rate-determining step of the overall reaction. acs.org | Carbinolamine, Iminium ion |
| 2. Enolate Formation | Piperidine, acting as a base, deprotonates the active methylene compound (acetylacetone) to form an enolate. researchgate.net | Enolate |
| 3. C-C Bond Formation | The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond. nih.gov | Addition intermediate |
| 4. Catalyst Regeneration | The resulting intermediate undergoes elimination of the piperidine catalyst to form the final α,β-unsaturated product. acs.org | Final product |
Theoretical and experimental kinetic studies have provided detailed insights into this mechanism. For the reaction between benzaldehyde (B42025) and acetylacetone (B45752) in methanol, the calculated free energy barrier for the rate-determining iminium ion formation is approximately 21.8 kcal/mol, which is in good agreement with the experimentally observed barrier of 20.0 kcal/mol. nih.gov The catalytic effect of piperidine is attributed to its ability to facilitate the elimination step and form the reactive iminium ion, rather than simply activating the aldehyde. acs.org The kinetics of reactions involving piperidine can be complex, sometimes showing a non-linear dependence on the catalyst concentration, which can be explained by the formation of complexes prior to the main reaction. rsc.org
Q & A
Basic: What are the common synthetic routes for Methyl 4-(piperidine-1-carbonyl)benzoate?
Methodological Answer:
The synthesis typically involves esterification of the corresponding benzoic acid derivative. For example:
Coupling Reaction: React 4-(piperidine-1-carbonyl)benzoic acid with methanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can regioselectivity challenges in the esterification step be addressed?
- Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products. Use computational modeling (DFT calculations) to predict reactive sites and steric effects .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
NMR Spectroscopy:
- 1H NMR: Identify ester methyl protons (~3.8–4.0 ppm) and aromatic protons (7.2–8.1 ppm).
- 13C NMR: Confirm the carbonyl carbons (C=O at ~165–175 ppm) .
Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 262.1) .
Advanced: How to resolve overlapping signals in crowded NMR spectra?
- Use 2D NMR techniques (COSY, HSQC) to assign protons and carbons unambiguously. For complex cases, employ cryoprobes to enhance sensitivity .
Basic: How should researchers handle stability issues during storage?
Methodological Answer:
Storage Conditions: Keep in airtight containers under inert gas (N2/Ar) at –20°C. Protect from light to prevent photodegradation .
Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis to benzoic acid derivatives) .
Advanced: What experimental designs can predict long-term stability under varying pH and temperature?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and model degradation kinetics using Arrhenius equations .
Advanced: How can crystallographic data resolve contradictions in molecular conformation predictions?
Methodological Answer:
Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine bond lengths/angles. Refine structures with SHELXL .
Analysis: Compare experimental torsion angles (e.g., piperidine ring puckering) with DFT-optimized geometries. Address discrepancies by evaluating crystal packing effects (e.g., hydrogen bonds at 2.8–3.2 Å) .
Advanced: What strategies optimize biological activity studies targeting enzymes/receptors?
Methodological Answer:
Docking Studies: Use AutoDock Vina to model interactions between the compound’s carbonyl group and active-site residues (e.g., hydrogen bonds with catalytic lysine).
SAR Exploration: Synthesize analogs (e.g., replacing methyl ester with ethyl or tert-butyl) and assay inhibitory activity (IC50) against target enzymes .
Basic: How to troubleshoot low yields in coupling reactions?
Methodological Answer:
Catalyst Screening: Test alternatives to DCC (e.g., EDC·HCl with HOBt) to improve efficiency.
Moisture Control: Ensure anhydrous conditions via molecular sieves or solvent distillation .
Advanced: Can mechanochemical synthesis (ball milling) enhance reaction efficiency?
- Yes. Grind reactants with K2CO3 as a base in a solvent-free system to reduce reaction time from hours to minutes .
Advanced: How to interpret conflicting data in toxicity assays?
Methodological Answer:
Dose-Response Curves: Use nonlinear regression to identify threshold effects (e.g., LC50 discrepancies due to solvent toxicity).
Control Experiments: Include vehicle-only controls and validate assays with reference compounds (e.g., cisplatin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
